molecular formula C15H12O2 B7797616 3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one

3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one

Cat. No.: B7797616
M. Wt: 224.25 g/mol
InChI Key: PWWCDTYUYPOAIU-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one, also known as chalcone, is an organic compound belonging to the flavonoid family. It is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is a key intermediate in the biosynthesis of flavonoids and isoflavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form flavones or flavonols.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

    Substitution: The hydroxyl group on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Flavones, flavonols.

    Reduction: Dihydrochalcones.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various flavonoids and related compounds.

    Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for potential therapeutic effects in cancer treatment, diabetes management, and cardiovascular diseases.

    Industry: Utilized in the development of dyes, pigments, and as a UV filter in cosmetics.

Mechanism of Action

The biological activity of 3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one is attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(4-Hydroxyphenyl)propionitrile
  • 3-(4-Hydroxyphenyl)amino)propanoic acid

Uniqueness

3-(4-Hydroxy-phenyl)-1-phenyl-prop-2-en-1-one stands out due to its α,β-unsaturated carbonyl system, which imparts unique reactivity and biological activity. Unlike its saturated counterparts, this compound can participate in conjugate addition reactions and exhibit enhanced antioxidant properties.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWCDTYUYPOAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860248
Record name 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20426-12-4
Record name 4-Hydroxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20426-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

The photo-reactive group of the side chain was synthesized as follows. First, 10.2 g (0.075 mol) of 4-hydroxyacetophenone was dissolved into 0.7 w/v % aqueous solution of NaOH. Benzaldehyde (8 g (0.075 mol)) then was added and the resulting solution was stirred for 8 hours at a room temperature. Then, the solution was neutralized with 5N HCl to yield 4-hydroxychalcone at 50% yield as follows.
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10.2 g
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8 g
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Yield
50%

Synthesis routes and methods II

Procedure details

10 g of methoxy chalcone and 2.05 g of sodium cyanide are dissolved into 100 ml of dimethyl-sulfoxide, and then reacted during 24 hours. After the reaction, the reacted solution is mixed with chloroform and stirred together with distilled water so as to extract impurities. After removing the solution phase, the solution is decompressed at a room temperature in order to eliminate chloroform. After recrystallizing the remained solid phase in methanol, the solution is dried under vacuum, thus obtaining side chain 4-hydroxychalcone for photoreaction.
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10 g
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2.05 g
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100 mL
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